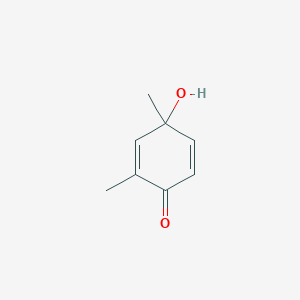
4-Hydroxy-2,4-dimethyl-2,5-cyclohexadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2,4-dimethyl-2,5-cyclohexadien-1-one, also known as homogentisic acid (HGA), is a naturally occurring phenolic acid found in various plants and microorganisms. HGA has gained attention in the scientific community due to its potential applications in the fields of medicine, agriculture, and biotechnology.
作用機序
The mechanism of action of HGA is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. HGA has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. HGA has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
HGA has been shown to have various biochemical and physiological effects. HGA has been shown to reduce oxidative stress and inflammation in various cell types. HGA has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, HGA has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One advantage of using HGA in lab experiments is its natural origin, which makes it a safer alternative to synthetic chemicals. HGA is also readily available and can be easily synthesized. However, one limitation of using HGA in lab experiments is its instability in aqueous solutions, which can affect its bioactivity. HGA also has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the study of HGA. One direction is the development of HGA-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is the use of HGA as a natural herbicide and plant growth promoter in agriculture. Further research is also needed to fully understand the mechanism of action of HGA and its potential applications in biotechnology.
Conclusion:
In conclusion, HGA is a naturally occurring phenolic acid with potential applications in medicine, agriculture, and biotechnology. HGA has antioxidant, anti-inflammatory, and anti-cancer properties and can be synthesized from various precursors. HGA has been shown to have various biochemical and physiological effects and has potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of HGA and its potential applications in biotechnology.
合成法
HGA can be synthesized from various precursors such as tyrosine, phenylalanine, and tryptophan. The most common method for synthesizing HGA is through the oxidation of 4-Hydroxy-2,4-dimethyl-2,5-cyclohexadien-1-one acid oxidase (HGO), which is an enzyme involved in the catabolism of tyrosine and phenylalanine. HGA can also be produced through the fermentation of microorganisms such as Pseudomonas putida.
科学的研究の応用
HGA has been studied extensively for its potential applications in medicine, agriculture, and biotechnology. In medicine, HGA has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. HGA has also been studied for its potential use in treating diseases such as alkaptonuria and Parkinson's disease. In agriculture, HGA has been shown to have plant growth-promoting properties and can be used as a natural herbicide. In biotechnology, HGA can be used as a precursor for the production of various chemicals such as vanillin and catechol.
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC名 |
4-hydroxy-2,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H10O2/c1-6-5-8(2,10)4-3-7(6)9/h3-5,10H,1-2H3 |
InChIキー |
BKFBRLGRVLMSNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(C=CC1=O)(C)O |
正規SMILES |
CC1=CC(C=CC1=O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
